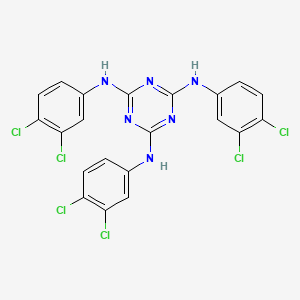

N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

Description

Properties

Molecular Formula |

C21H12Cl6N6 |

|---|---|

Molecular Weight |

561.1 g/mol |

IUPAC Name |

2-N,4-N,6-N-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C21H12Cl6N6/c22-13-4-1-10(7-16(13)25)28-19-31-20(29-11-2-5-14(23)17(26)8-11)33-21(32-19)30-12-3-6-15(24)18(27)9-12/h1-9H,(H3,28,29,30,31,32,33) |

InChI Key |

RLMRVYIZDKWWKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride (1,3,5-trichlorotriazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the dichloroaniline.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is usually stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and herbicides.

Mechanism of Action

The mechanism of action of N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural Analogues with Halogenated Aryl Substituents

(a) N2,N4,N6-Tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT)

- Structure : Three 4-chlorophenyl groups.

- Properties :

- Applications: Potential use as a flame retardant or polymer stabilizer due to chlorine content.

(b) N,N',N''-Tris(2,4-dibromophenyl)-1,3,5-triazine-2,4,6-triamine

- Structure : Three 2,4-dibromophenyl groups.

- Properties :

- Applications : Likely used in high-temperature materials or as a halogenated additive in polymers.

Alkyl- and Alkylamino-Substituted Triazines

(a) Altretamine (Hexamethylmelamine)

- Structure: Six methylamino groups.

- Properties :

- Applications : FDA-approved chemotherapeutic agent for ovarian cancer .

(b) N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

- Structure: Three ethylamino groups.

- Properties: Water solubility: 1.54 g/L at 25°C, higher than altretamine due to reduced steric hindrance.

- Applications : Intermediate in agrochemical or pharmaceutical synthesis.

Methoxy- and Mixed-Substituent Triazines

(a) N,N',N''-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT)

- Structure : Three 4-methoxyphenyl groups.

- Properties :

- Applications: Potential use in optoelectronics due to enhanced π-conjugation.

(b) N,N',N''-Tri(m-tolyl)-1,3,5-triazine-2,4,6-triamine

Chlorinated Amino-Triazines

Trichloromelamine (N,N',N''-Trichloro-1,3,5-triazine-2,4,6-triamine)

Comparative Data Table

Biological Activity

N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. This compound is notable for its unique structural features, which include three dichlorophenyl groups attached to a central triazine ring. These characteristics contribute to its chemical reactivity and potential biological activity. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C18H15Cl6N7

- Molecular Weight : Approximately 457.75 g/mol

- Structure : The compound features a triazine core with three 3,4-dichlorophenyl substituents that enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The chlorinated phenyl groups can undergo nucleophilic substitution reactions, which may lead to the inhibition or modification of biological pathways. Similar triazine compounds have shown interactions with enzymes and receptors, suggesting that further research on this compound could reveal significant therapeutic effects .

Biological Activity Studies

Several studies have investigated the biological activities associated with triazine compounds similar to this compound. Key findings include:

- Antimicrobial Activity : Research indicates that triazines can exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi.

- Anticancer Potential : Some studies suggest that triazines may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.

- Enzyme Inhibition : Triazines have been shown to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that may be beneficial in treating metabolic disorders.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study (2020) | Demonstrated that triazine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria. |

| Anticancer Research (2021) | Found that certain triazines induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Enzyme Inhibition Analysis (2022) | Identified that triazines inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. |

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other triazine derivatives reveals its unique potential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,3,5-Triazine-2,4-diamine | C3H6N6 | Fertilizer applications; low antimicrobial activity |

| 2-Chloro-4-(trichloromethyl)-1,3,5-triazine | C5Cl3N4 | Herbicidal properties; moderate enzyme inhibition |

| 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine | C5ClF3N4 | Potent herbicidal activity; limited anticancer effects |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.